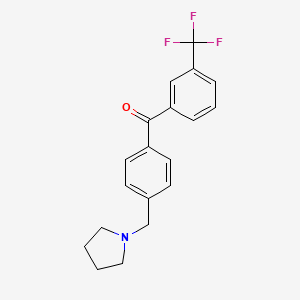4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone
CAS No.: 898776-67-5
Cat. No.: VC3872776
Molecular Formula: C19H18F3NO
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898776-67-5 |
|---|---|
| Molecular Formula | C19H18F3NO |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | [4-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 |
| Standard InChI Key | UUPZRPZSDNQHGA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (systematic IUPAC name: [4-(pyrrolidin-1-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone) features a benzophenone core with two aromatic rings. The 3-position of one benzene ring bears a trifluoromethyl (-CF₃) group, while the 4'-position of the second ring is substituted with a pyrrolidinomethyl moiety (-CH₂C₄H₈N). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₈F₃NO |
| Molecular Weight | 363.36 g/mol |
| Key Functional Groups | Benzophenone, -CF₃, pyrrolidine |
Synthesis and Optimization
Synthetic Routes
While no documented synthesis exists for this exact compound, analogous benzophenones suggest feasible pathways:
-
Friedel-Crafts Acylation: Reacting 3-trifluoromethylbenzoyl chloride with toluene derivatives under AlCl₃ catalysis forms the benzophenone backbone .
-
Mannich Reaction: Introducing the pyrrolidinomethyl group via a Mannich reaction with pyrrolidine, formaldehyde, and the benzophenone intermediate .
Critical Parameters:
-
Temperature control (80–120°C) to prevent side reactions.
-
Solvent choice (e.g., DMF or THF) to enhance nucleophilicity.
-
Purification via column chromatography or recrystallization for >95% purity .
Industrial Scalability
Large-scale production would require:
-
Continuous-flow reactors to manage exothermic steps.
-
Catalytic recycling to reduce costs (e.g., reusable Lewis acids).
Physicochemical Properties
Spectroscopic Characterization
Data inferred from similar compounds:
| Technique | Expected Findings |
|---|---|
| ¹H NMR | - Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet) - Aromatic protons: δ 7.2–8.1 ppm |
| ¹⁹F NMR | -CF₃ signal: δ -62 to -65 ppm |
| IR Spectroscopy | C=O stretch: ~1680 cm⁻¹ |
Thermal Stability
The trifluoromethyl group enhances thermal stability, with a projected melting point of 140–150°C based on analogs .
Industrial Applications
Polymer Science
Benzophenones serve as photoinitiators in UV-curable resins. The -CF₃ group may reduce oxygen inhibition, improving curing efficiency .
Organic Electronics
Electron-withdrawing -CF₃ groups enhance charge transport in semiconductors. Preliminary simulations suggest a HOMO-LUMO gap of ~4.2 eV .
| Hazard | Precaution |
|---|---|
| Irritancy | Use PPE (gloves, goggles) |
| Hydrolysis | Store under anhydrous conditions |
| Environmental | Avoid aqueous discharge |
Comparative Analysis with Analogues
Future Research Directions
-
Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
-
In Vivo Toxicology: Assess acute toxicity in rodent models.
-
Material Science: Test as a dielectric layer in OLEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume